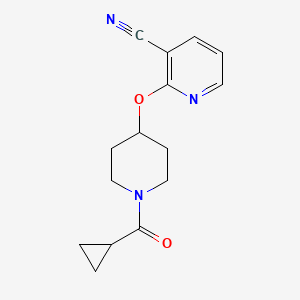

2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c16-10-12-2-1-7-17-14(12)20-13-5-8-18(9-6-13)15(19)11-3-4-11/h1-2,7,11,13H,3-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUCHGPQIYSBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring . The cyclopropanecarbonyl group is then introduced through a reaction with cyclopropanecarbonyl chloride in the presence of a base . Finally, the nicotinonitrile group is attached via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Substitution: Nucleophilic substitution reactions are common, especially involving the nicotinonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring and nicotinonitrile group are key functional groups that interact with enzymes or receptors, modulating their activity . The cyclopropane moiety may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

- **2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)pyridine

- **2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)benzene

Uniqueness

Compared to similar compounds, 2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the presence of the nicotinonitrile group, which imparts distinct chemical properties and reactivity . This makes it particularly useful in applications where specific interactions with biological targets are required .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile?

- Methodology : A multi-step synthesis is typically required, involving:

Piperidine functionalization : Cyclopropanecarbonyl chloride can react with piperidin-4-ol under basic conditions (e.g., triethylamine) to form the cyclopropanecarbonyl-piperidine intermediate.

Ether linkage formation : Coupling the intermediate with 2-hydroxynicotinonitrile via Mitsunobu reaction (using DIAD and triphenylphosphine) or nucleophilic substitution (if the hydroxyl group is activated).

- Key considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts (e.g., over-acylation). Purity can be enhanced using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical methods :

- NMR : Use - and -NMR to confirm the presence of the cyclopropane ring (δ ~0.5–1.5 ppm for cyclopropane protons) and the nicotinonitrile moiety (aromatic protons at δ ~7.0–8.5 ppm).

- Mass spectrometry (HRMS) : Verify molecular weight (calculated for : 294.12 g/mol).

- X-ray crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry and bond angles .

Q. What solvent systems are suitable for solubility testing of this compound?

- Experimental design : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers (pH 4–9).

- Data interpretation : Low solubility in water may necessitate DMSO stock solutions for biological assays. Use dynamic light scattering (DLS) to assess aggregation in aqueous media .

Advanced Research Questions

Q. How does the cyclopropane moiety influence the compound’s metabolic stability in vitro?

- Methodology :

Microsomal stability assay : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS.

CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates.

- Hypothesis : The cyclopropane group may enhance metabolic stability by reducing oxidative degradation, but this requires validation against analogs lacking the cyclopropane .

Q. What in vivo models are appropriate for evaluating target engagement of this compound?

- Approach :

- Pharmacokinetic profiling : Administer the compound intravenously/orally to rodents, collect plasma/tissue samples, and measure bioavailability (, ).

- Target occupancy assays : Use radiolabeled analogs or PET tracers to quantify binding in target tissues (e.g., CNS for kinase inhibitors).

- Data contradiction : If poor brain penetration is observed, modify the piperidine moiety to improve lipophilicity or reduce P-glycoprotein efflux .

Q. How to resolve conflicting data on the compound’s stability under acidic conditions?

- Experimental design :

Forced degradation studies : Expose the compound to HCl (0.1–1 M) at 25–40°C and monitor degradation products via HPLC.

Mechanistic analysis : Identify hydrolysis products (e.g., cleavage of the cyclopropanecarbonyl group) using LC-MS.

- Recommendation : Stabilize formulations using buffering agents (e.g., citrate) or lyophilization for long-term storage .

Mechanistic and Structural Questions

Q. What computational methods predict the binding affinity of this compound to kinase targets?

- Approach :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases).

- MD simulations : Run 100-ns simulations to assess binding mode stability and key residues (e.g., hinge region hydrogen bonds).

Q. How to design structure-activity relationship (SAR) studies focusing on the piperidin-4-yl-oxy linker?

- SAR strategy :

Synthesize analogs with varying linker lengths (e.g., piperidin-3-yl vs. 4-yl) or rigidity (e.g., cyclohexyl substitution).

Test potency in enzyme inhibition assays (IC) and correlate with logP values.

Safety and Handling

Q. What safety protocols are critical for handling this compound in the laboratory?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Reference : Follow GHS-compliant SDS recommendations for structurally similar nitriles and piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.